molecular formula C10H13NO4S2 B014297 Benzocaine Methanethiosulfonate CAS No. 212207-24-4

Benzocaine Methanethiosulfonate

Cat. No.: B014297
CAS No.: 212207-24-4
M. Wt: 275.3 g/mol
InChI Key: BFIKQFVRUBGWRC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzocaine Methanethiosulfonate, a derivative of Benzocaine, primarily targets sodium channels in nerve cells . Sodium channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

This compound acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to allow sodium into cells, which inhibits their ability to depolarize and conduct nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption can lead to a decrease in electrical excitability in cells, providing relief from pain and itching .

Pharmacokinetics

Benzocaine is a topical local anesthetic, suggesting that it is primarily absorbed through the skin or mucous membranes . Its distribution, metabolism, and excretion would be expected to follow similar patterns to other local anesthetics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nerve impulse transmission . This results in a temporary relief of pain and itching associated with conditions such as minor burns, sunburn, scrapes, insect bites, or minor skin irritations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by the pH of the environment, as the compound’s ionization state can affect its ability to diffuse into nerve cells . Additionally, the presence of other substances, such as other medications or biological molecules, can potentially interact with this compound, influencing its action and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that Benzocaine, a related compound, acts by preventing the transmission of impulses along nerve fibers and at nerve endings . This suggests that Benzocaine Methanethiosulfonate may interact with enzymes, proteins, and other biomolecules involved in nerve impulse transmission.

Cellular Effects

Benzocaine has been reported to cause methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood, which can lead to cyanosis and hypoxia . This suggests that this compound may have similar effects on cells, potentially influencing cell function and cellular metabolism.

Molecular Mechanism

Benzocaine is known to prevent the transmission of impulses along nerve fibers and at nerve endings . This action is due to its direct interaction with voltage-sensitive Na+ channels . It is possible that this compound exerts its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that Benzocaine and its acetylated metabolite are rapidly eliminated across the gills, while the more polar de-ethylated and de-ethylated-acetylated metabolites are excreted at slower rates primarily in the urine .

Dosage Effects in Animal Models

It is known that standard therapeutic doses of Benzocaine ranged from 150 to 750 mg per animal .

Metabolic Pathways

This compound is likely metabolized into at least three compounds by acetylation and hydrolysis

Transport and Distribution

It is known that Benzocaine and its acetylated metabolite are rapidly eliminated across the gills .

Subcellular Localization

It is known that Benzocaine acts on the central nervous system, cardiovascular system, neuromuscular junctions, and ganglion synapse .

Chemical Reactions Analysis

Properties

IUPAC Name

2-methylsulfonylsulfanylethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIKQFVRUBGWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399601
Record name Benzocaine Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212207-24-4
Record name Benzocaine Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does benzocaine methanethiosulfonate help locate the allosteric binding site on SERT?

A1: this compound is a cysteine-reactive compound. Researchers introduced a cysteine residue into the predicted allosteric binding site of SERT, located in the extracellular vestibule. [] When this compound binds to this engineered cysteine, it effectively blocks the allosteric site. The resulting reduction in the allosteric potency of antidepressants, like (S)-citalopram and clomipramine, supports the proposed location of the allosteric site. [] This approach highlights how strategically using a relatively simple compound like this compound can provide valuable insights into complex protein structures and function.

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